Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic derivative of the tetrahydrobenzo[b]thiophene-3-carboxylate scaffold, characterized by a benzylsulfonyl group attached via a butanamido linker at the 2-position. The benzylsulfonyl moiety confers strong electron-withdrawing properties, which may enhance binding affinity in biological systems .
Properties
IUPAC Name |
methyl 2-(4-benzylsulfonylbutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S2/c1-27-21(24)19-16-10-5-6-11-17(16)28-20(19)22-18(23)12-7-13-29(25,26)14-15-8-3-2-4-9-15/h2-4,8-9H,5-7,10-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBKHVLAXAFTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets depending on their specific structure. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.
Biological Activity
Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Structural Characteristics
The compound has the following molecular formula:
- Molecular Formula : C21H25NO5S2
- CAS Number : 923457-51-6
The unique structure of this compound includes a tetrahydrobenzo[b]thiophene core coupled with a benzylsulfonyl group and a butanamido moiety, which are believed to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydrobenzo[b]thiophene Core : Initial reactions involve the Gewald reaction to create the base structure.
- Introduction of Functional Groups : The benzylsulfonyl and butanamido groups are added through sulfonylation and amidation reactions respectively.
- Purification Techniques : Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor and purify the synthesized compound.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit potent antimicrobial activity. A study involving high-throughput screening revealed that compounds containing a tetrahydrobenzothiophene core effectively inhibited biofilm formation in Escherichia coli UTI89 .
The minimum inhibitory concentration (MIC) values for related compounds range from:
| Bacteria | MIC (μM) |
|---|---|
| E. coli | 0.64 - 19.92 |
| P. aeruginosa | 0.72 - 45.30 |
| Salmonella | 0.54 - 90.58 |
| S. aureus | 1.11 - 99.92 |
These findings suggest that structural modifications can enhance antibacterial efficacy.
Analgesic Effects
Preliminary studies have shown that this compound may possess analgesic properties that exceed those of conventional analgesics like metamizole . The mechanism of action for pain relief is not fully understood but may involve modulation of pain pathways at the receptor level.
Anticancer Potential
Emerging research indicates potential anticancer activity associated with this compound. Compounds derived from similar structures have been noted for their ability to induce apoptosis in cancer cells . The benzo[b]thiophene scaffold is particularly relevant in developing STAT3 inhibitors, which play a crucial role in various cancers .
While detailed mechanisms remain to be fully elucidated, it is hypothesized that this compound interacts with specific biological targets such as enzymes or receptors involved in pain modulation and microbial resistance . Further studies are warranted to explore its binding affinities and the implications of structural modifications on its biological activities.
Case Studies and Research Findings
- Biofilm Inhibition Study : A library of tetrahydrobenzothiophene derivatives was synthesized and tested against E. coli, revealing promising biofilm inhibition capabilities .
- Antibacterial Evaluation : A series of synthesized tetrahydrobenzothiophene derivatives demonstrated significant antibacterial activity against various pathogens, suggesting a viable lead for antibiotic development .
- Analgesic Activity Assessment : Studies using animal models indicated that certain derivatives exhibited superior analgesic effects compared to standard treatments .
Chemical Reactions Analysis
Reaction Scheme
-
Starting Material → Amide Formation (with butanoyl chloride)
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Intermediate → Sulfonylation (with benzylsulfonyl chloride)
-
Final Product → Esterification (with methanol)
Hydrolysis
Methyl esters are susceptible to hydrolysis under acidic or basic conditions. Hydrolysis can yield the corresponding carboxylic acid and methanol:
Reduction Reactions
The compound may undergo reduction reactions, particularly at the carbonyl groups present in the structure. Reducing agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl functionalities to alcohols.
Biological Activity Evaluation
Research has shown that derivatives of tetrahydrobenzo[b]thiophene exhibit significant biological activities. For instance:
-
Anticancer Activity : Compounds similar to methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their ability to inhibit enzymes like PDK1 and LDHA in colorectal cancer cell lines.
-
Antioxidant Properties : The antioxidant capacity of these compounds can be assessed using various assays such as DPPH or ABTS radical scavenging tests.
Table of Biological Activities
| Compound | Activity Type | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound A | PDK1 Inhibitor | 57.10 | |
| Compound B | LDHA Inhibitor | 64.10 | |
| Compound C | Antioxidant Activity | Varies |
Comparison with Similar Compounds
Structural Analogs
The following table compares key structural analogs of the target compound, focusing on substituents and core modifications:
Key Observations:
- Linker Flexibility : The butanamido linker (4 carbons) in the target compound offers greater conformational flexibility compared to the acetamido linker (2 carbons) in .
- Ester vs. Carboxamide : The methyl ester in the target compound may improve membrane permeability compared to carboxamide derivatives like .
Anticancer Activity
- Compound S8 (Ethyl 2-(p-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) exhibited significant cytotoxicity against the A-549 lung cancer cell line (IC₅₀ ~10⁻⁴ M), attributed to the electron-withdrawing p-bromo substituent .
- However, the longer butanamido linker could alter binding kinetics.
Antibacterial Activity
- Ethyl 2-(2-cyano-3-(4-dimethylaminophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5h) showed enhanced antibacterial activity due to the dimethylamino group’s electron-donating properties .
- Target Compound : The benzylsulfonyl group, being electron-withdrawing, may reduce antibacterial efficacy compared to 5h but could improve activity against sulfonamide-sensitive pathogens.
Physicochemical Properties
Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
